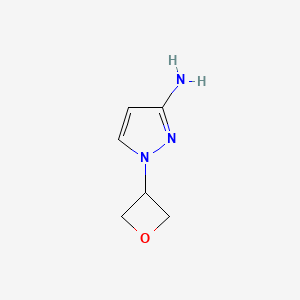

1-(Oxetan-3-yl)-1h-pyrazol-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

1-(oxetan-3-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6-1-2-9(8-6)5-3-10-4-5/h1-2,5H,3-4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQLCZBSKWTPLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137931-24-7 | |

| Record name | 1-(oxetan-3-yl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Design Principles for the Synthesis of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine

The synthesis of this compound is primarily governed by the strategic introduction of the oxetane (B1205548) moiety onto the pyrazole (B372694) core. The design of a successful synthesis hinges on two main retrosynthetic disconnections: either forming the pyrazole ring on a pre-existing oxetane-containing building block or attaching the oxetane ring to a pre-formed aminopyrazole scaffold.

Strategic Approaches to Oxetane-Substituted Precursors

The oxetane ring, a four-membered cyclic ether, imparts unique physicochemical properties to molecules, including improved solubility and metabolic stability. However, its synthesis can be challenging due to ring strain. beilstein-journals.org A common and versatile starting material for the synthesis of 3-substituted oxetanes is oxetan-3-one. acs.orguni-muenchen.de

Key strategies for generating oxetane-substituted precursors for the target molecule include:

Synthesis of Oxetanylhydrazines: A highly convergent approach involves the initial synthesis of an oxetanylhydrazine. This can be achieved through the condensation of oxetan-3-one with a hydrazine (B178648) derivative. For instance, the reaction of oxetan-3-one with ethyl hydrazinecarboxylate yields ethyl 2-(oxetan-3-ylidene)hydrazine-1-carboxylate, which can be a precursor to the corresponding hydrazine. acsgcipr.org

Preparation of Oxetane-based Electrophiles: An alternative strategy involves preparing an oxetane with a suitable leaving group at the 3-position, such as a halide or a sulfonate ester (e.g., 3-bromooxetane (B1285879) or oxetan-3-yl tosylate). These electrophilic oxetanes can then be used to alkylate a nucleophilic pyrazole nitrogen. at.ua

Synthetic Routes to Aminopyrazole Scaffolds

The 3-aminopyrazole (B16455) core is a common structural motif in pharmacologically active compounds. researchgate.net There are several well-established methods for its synthesis:

Condensation of Hydrazines with β-Ketonitriles: This is one of the most prevalent methods for constructing the 3-aminopyrazole ring. The reaction involves the condensation of a hydrazine with a β-ketonitrile, leading to the formation of the pyrazole ring with a high degree of regioselectivity. mdpi.com

Reaction of Hydrazines with α,β-Unsaturated Nitriles: Another major route involves the reaction of hydrazines with α,β-unsaturated nitriles. This approach also provides a direct entry to the aminopyrazole system. mdpi.com

Use of Aminoguanidine: Aminoguanidine can serve as a key building block, reacting with dicarbonyl compounds to form 3-aminopyrazoles. researchgate.net

The selection of the specific route is often dictated by the availability of starting materials and the desired substitution pattern on the pyrazole ring.

Key Synthetic Reactions for the Compound Formation

The assembly of this compound can be accomplished through several key synthetic reactions. The following sections detail the most pertinent strategies.

Aza-Michael Addition-Based Strategies

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents a powerful tool for C-N bond formation. In the context of synthesizing the target molecule, this reaction can be envisioned in a multi-step sequence. For instance, an initial Horner-Wadsworth-Emmons reaction of oxetan-3-one could generate an α,β-unsaturated ester, which could then undergo aza-Michael addition. researchgate.net

More directly, the N-alkylation of a pyrazole can be considered a form of aza-Michael addition if the pyrazole nitrogen attacks an activated double bond. However, a more common application is the direct N-alkylation of the pyrazole ring with an appropriate electrophile. researchgate.netnih.govnih.govCurrent time information in Bangalore, IN. The reaction of a pre-formed 3-aminopyrazole with a 3-halooxetane or oxetan-3-yl sulfonate under basic conditions is a plausible, albeit potentially non-regioselective, route to the final product. The challenge of regioselectivity in pyrazole alkylation is a well-documented phenomenon. amazonaws.com

A proposed synthetic sequence is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Aminopyrazole, 3-Bromooxetane | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetonitrile) | This compound and 1-(Oxetan-3-yl)-1H-pyrazol-5-amine |

This table represents a conceptual synthetic step. The regioselectivity of this reaction would need to be carefully controlled.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)

While not a direct method for forming the core structure of this compound, Suzuki-Miyaura cross-coupling reactions are instrumental for the derivatization of the pyrazole scaffold. rsc.orgjocpr.com For instance, if a brominated version of the target molecule were synthesized, such as 4-bromo-1-(oxetan-3-yl)-1H-pyrazol-3-amine, the bromine atom could be readily substituted with a variety of aryl or heteroaryl groups using a palladium catalyst and a suitable boronic acid. at.ua

This highlights the synthetic utility of the aminopyrazole core for creating libraries of related compounds. A representative Suzuki-Miyaura coupling is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 4-Bromo-1-(oxetan-3-yl)-1H-pyrazol-3-amine | Arylboronic acid | Pd(PPh3)4 or other Pd catalyst | Na2CO3 or other base | 4-Aryl-1-(oxetan-3-yl)-1H-pyrazol-3-amine |

This table illustrates a potential derivatization of the core structure.

Horner-Wadsworth-Emmons Reaction in Oxetane Precursor Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a crucial method for the formation of alkenes from carbonyl compounds. In the synthesis of oxetane-containing building blocks, the HWE reaction of oxetan-3-one with a phosphonate (B1237965) reagent, such as a phosphonoacetate, can generate an oxetan-3-ylidene acetate. uni-muenchen.deresearchgate.net This α,β-unsaturated ester is a versatile intermediate that can undergo various transformations, including conjugate addition reactions, to introduce further functionality. uni-muenchen.de

A typical HWE reaction involving oxetan-3-one is as follows:

| Carbonyl Compound | Phosphonate Reagent | Base | Product |

| Oxetan-3-one | Triethyl phosphonoacetate | NaH or other strong base | Ethyl 2-(oxetan-3-ylidene)acetate |

This reaction provides a key intermediate for further synthetic manipulations.

Intramolecular Cyclization Approaches for Oxetane Ring Formation

The formation of the oxetane ring, a four-membered saturated ether, presents a synthetic challenge due to inherent ring strain. acs.org The kinetics for the formation of four-membered rings through cyclization are notably slower than for their three, five, or six-membered counterparts. acs.org Consequently, efficient synthesis often necessitates the use of acyclic precursors with good leaving groups to facilitate the crucial ring-closing step. acs.org

The most prevalent strategy for constructing the oxetane ring is through an intramolecular C–O bond formation, typically a Williamson etherification. acs.org This approach involves a 1,3-difunctionalized precursor, such as a halo-alcohol or a diol. For the synthesis of a 3-substituted oxetane like the one in the title compound, a common route involves the cyclization of a suitably substituted 1,3-diol. acs.org For instance, a precursor like 2-(3-amino-1H-pyrazol-1-yl)propane-1,3-diol could be selectively functionalized at one of the primary hydroxyl groups to introduce a leaving group (e.g., tosylate). Subsequent treatment with a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), would induce intramolecular nucleophilic substitution to form the oxetane ring. acs.org

Another powerful strategy relies on using oxetan-3-one as a versatile building block. acs.org Carreira and co-workers developed a notable four-step synthesis for oxetan-3-one starting from dihydroxyacetone dimer. acs.org This key intermediate can then be used to introduce the pyrazole moiety.

A related approach involves the ring expansion of epoxides. acs.orgmagtech.com.cn An epoxide can be opened by a nucleophile that carries a latent leaving group. The resulting intermediate, a 1,3-halohydrin, can then be cyclized under basic conditions to yield the oxetane ring. acs.org

| Precursor Type | Reagents & Conditions | Description | Reference |

|---|---|---|---|

| 1,3-Diol | 1. TsCl, Pyridine; 2. NaH or KOtBu, THF | Monotosylation of a primary alcohol followed by base-mediated intramolecular cyclization. High yields are often achieved. | acs.org |

| Epoxy Alcohol | 1. Nucleophile (e.g., TMSCH₂Li); 2. Halogenating agent; 3. Base (e.g., KOtBu) | Ring opening of an epoxide to form a 1,3-halohydrin, which is then cyclized. | acs.org |

| Dihydroxyacetone Dimer | Four-step sequence involving ketal protection, monotosylation, and base-induced cyclization to form oxetan-3-one. | Provides a key building block for accessing 3-substituted oxetanes. | acs.org |

Chemical Reactivity and Derivatization of this compound

The unique bifunctional nature of this compound allows for a wide range of chemical transformations, targeting either the strained oxetane ring or the nucleophilic aminopyrazole system.

Ring Opening Reactions of the Oxetane Moiety

The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening reactions under various conditions due to its significant ring strain (approximately 25.5 kcal/mol). beilstein-journals.orgresearchgate.net These reactions typically require activation by a Lewis or Brønsted acid, although strong nucleophiles can also initiate ring cleavage. researchgate.netmagtech.com.cn The regioselectivity of the attack is governed by both steric and electronic effects. magtech.com.cn

Under nucleophilic conditions with strong, unhindered nucleophiles, the attack generally occurs at the less substituted carbon atom (CH₂) of the oxetane ring via an Sₙ2 mechanism. magtech.com.cn Conversely, in the presence of acids, the reaction proceeds through an oxonium ion intermediate. This allows weaker nucleophiles to attack the more substituted carbon atom (C3), which can better stabilize a partial positive charge. magtech.com.cn Intramolecular ring-opening reactions are also possible, particularly if a nucleophilic group is tethered nearby, leading to the formation of new heterocyclic systems. acs.orgrsc.org

| Reagent/Condition | Reaction Type | Expected Product Class | Reference |

|---|---|---|---|

| HCl, HBr | Acid-catalyzed nucleophilic opening | 1-(2-halo-1-(hydroxymethyl)ethyl)-1H-pyrazol-3-amine | magtech.com.cn |

| H₂O, H⁺ | Acid-catalyzed hydrolysis | 1-(2,3-dihydroxypropyl)-1H-pyrazol-3-amine | researchgate.net |

| R-MgBr, R-Li | Nucleophilic opening (C-nucleophile) | 1-(1-(hydroxymethyl)-2-alkyl-ethyl)-1H-pyrazol-3-amine | magtech.com.cn |

| NaN₃, Lewis Acid | Nucleophilic opening (N-nucleophile) | 1-(2-azido-1-(hydroxymethyl)ethyl)-1H-pyrazol-3-amine | researchgate.net |

| In(OTf)₃ (on N-acyl derivative) | Intramolecular catalytic opening | Fused oxazoline-pyrazole systems | rsc.org |

Functionalization of the Pyrazol-3-amine Position

The aminopyrazole moiety is a versatile functional group handle. The exocyclic amino group at the C3 position behaves as a potent nucleophile, readily participating in acylation, alkylation, and condensation reactions. mdpi.com Furthermore, the pyrazole ring itself can undergo electrophilic substitution, typically at the C4 position, which is activated by the electron-donating amino group. bohrium.comnih.gov

5-Aminopyrazoles are well-documented as 1,3-bis-nucleophilic reactants in cyclocondensation reactions with 1,3-bielectrophiles like β-dicarbonyl compounds. mdpi.com This reactivity pattern is shared by 3-aminopyrazoles, leading to the formation of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. mdpi.com The amino group can also be diazotized and subsequently replaced to introduce a variety of other functional groups.

| Reagent | Position(s) Functionalized | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Acetyl Chloride, Et₃N | 3-NH₂ | Acylation | N-(1-(oxetan-3-yl)-1H-pyrazol-3-yl)acetamide | mdpi.com |

| Benzaldehyde, acid catalyst | 3-NH₂ | Condensation (Imine formation) | N-benzylidene-1-(oxetan-3-yl)-1H-pyrazol-3-amine | mdpi.com |

| Acetylacetone (2,4-pentanedione) | N1 and 3-NH₂ | Cyclocondensation | Substituted pyrazolo[1,5-a]pyrimidine (B1248293) | mdpi.com |

| N-Bromosuccinimide (NBS) | C4 | Electrophilic Halogenation | 4-Bromo-1-(oxetan-3-yl)-1H-pyrazol-3-amine | nih.gov |

| NaNO₂, HCl | 3-NH₂ | Diazotization | 1-(Oxetan-3-yl)-1H-pyrazol-3-diazonium salt | researchgate.net |

Exploration of Ring Expansion Pathways for Oxetane

Beyond ring-opening, the strained oxetane ring can undergo ring expansion reactions to form larger, more stable five- or six-membered heterocycles. sioc-journal.cn These transformations are valuable for building molecular complexity and accessing different heterocyclic scaffolds. A common method involves the reaction of the oxetane with a carbene or carbene precursor, such as a diazo compound. sioc-journal.cn

Photochemical, metal-free methods have been developed that allow for the efficient ring expansion of oxetanes to tetrahydrofuran (B95107) derivatives. rsc.orgrsc.org This process involves the generation of a free ylide intermediate, which then rearranges to the expanded ring system. rsc.orgrsc.org The reaction is often highly diastereoselective and proceeds under mild conditions. rsc.org Metal-catalyzed cycloadditions also represent a viable pathway for ring expansion. sioc-journal.cn

| Reagent/Condition | Product Ring System | Mechanism/Reaction Type | Reference |

|---|---|---|---|

| Ethyl diazoacetate, hv (UV light) | Tetrahydrofuran | Photochemical carbene transfer via ylide intermediate | rsc.orgrsc.org |

| Diazo compounds, Metal catalyst (e.g., Rh, Cu) | Tetrahydrofuran | Metal-catalyzed cycloaddition/rearrangement | sioc-journal.cn |

| Carbon Dioxide, catalyst | 1,3-Dioxan-2-one | [2+2] Cycloaddition | thieme-connect.de |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are fundamental to confirming the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. While specific spectral data for 1-(oxetan-3-yl)-1h-pyrazol-3-amine is not widely published, expected chemical shifts can be predicted based on the analysis of closely related oxetane (B1205548) and pyrazole (B372694) derivatives. nih.govmdpi.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the oxetane ring, and the amine group. The pyrazole protons typically appear as doublets in the aromatic region. nih.gov The protons of the oxetane ring, being part of a strained aliphatic ether system, would likely exhibit complex splitting patterns, with the methine proton (CH attached to the pyrazole nitrogen) appearing further downfield than the methylene (B1212753) (CH₂) protons. acs.org The amine (NH₂) protons would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration. libretexts.org

¹³C NMR: The carbon NMR spectrum would corroborate the structure by showing six distinct carbon signals. Carbons attached to the electronegative nitrogen and oxygen atoms are expected to be deshielded and appear at lower field. libretexts.org The pyrazole ring carbons would resonate in the aromatic region, with their specific shifts influenced by the amino and N-oxetanyl substituents. mdpi.com

¹⁵N NMR: For a more in-depth analysis, ¹⁵N NMR spectroscopy can be employed to characterize the nitrogen environments. The spectrum would show three distinct resonances corresponding to the two pyrazole nitrogens and the exocyclic amine nitrogen, providing unambiguous information about the electronic structure of the heterocyclic system. nih.govmdpi.com

Expected NMR Data for this compound

This table is predictive and based on data from analogous structures.

| Atom | Spectroscopy | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Pyrazole-H | ¹H NMR | 6.0 - 7.8 | Two distinct signals, likely doublets. nih.gov |

| Oxetane-CH | ¹H NMR | 4.8 - 5.5 | Methine proton, likely a multiplet. |

| Oxetane-CH₂ | ¹H NMR | 4.5 - 5.0 | Two sets of signals, likely multiplets or triplets. acs.org |

| Amine-NH₂ | ¹H NMR | 3.5 - 5.5 | Broad singlet, position is variable. libretexts.org |

| Pyrazole-C | ¹³C NMR | 95 - 155 | Three distinct aromatic signals. mdpi.com |

| Oxetane-C | ¹³C NMR | 65 - 80 | Signals for methine and methylene carbons. |

| Pyrazole-N | ¹⁵N NMR | -170 to -80 | Two signals for the ring nitrogens. mdpi.com |

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₉N₃O), the calculated exact mass for the protonated molecule [M+H]⁺ is 140.0818. An HRMS analysis using a technique like electrospray ionization (ESI) coupled with a time-of-flight (TOF) detector would be expected to find a mass-to-charge ratio (m/z) that matches this value to within a few parts per million (ppm), unequivocally confirming the molecular formula. acs.orgbeilstein-journals.org

Expected HRMS Data

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₆H₁₀N₃O⁺ | 140.0818 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the N-H bonds of the primary amine, the C-N bonds, C=C/C=N bonds of the pyrazole ring, and the C-O-C bond of the oxetane ring.

As a primary amine, the compound is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com A sharp N-H bending (scissoring) vibration should also be visible around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching of the aromatic amine would appear in the 1250-1335 cm⁻¹ range, while the C-O-C stretch of the aliphatic ether (oxetane) would be found as a strong band between 1000 and 1250 cm⁻¹. libretexts.orgorgchemboulder.com

Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Primary Amine | N-H Bend | 1580 - 1650 | Medium to Strong |

| Primary/Secondary Amine | N-H Wag | 665 - 910 | Broad, Strong |

| Aromatic C-N | C-N Stretch | 1250 - 1335 | Strong |

| Aliphatic Ether | C-O-C Stretch | 1000 - 1250 | Strong |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, analysis of related compounds containing both oxetane and pyrazole rings offers significant insights. uni-muenchen.deuni-muenchen.de

Crystallographic studies on similar molecules reveal that the pyrazole ring is typically planar. uni-muenchen.de In contrast, the four-membered oxetane ring is not planar and adopts a "puckered" conformation. The degree of this puckering is influenced by the substituents on the ring. uni-muenchen.de For instance, in some 3-substituted oxetanes, the puckering angle has been observed to be around 10.6°, which is slightly higher than in the unsubstituted parent oxetane. uni-muenchen.de The solid-state packing would likely be influenced by hydrogen bonding involving the primary amine group, which can act as a hydrogen bond donor, and the pyrazole nitrogens and oxetane oxygen, which can act as acceptors.

Conformational Analysis and Stereochemical Considerations

The connection between the C3 of the oxetane and the N1 of the pyrazole allows for rotation, leading to different possible conformations or "rotamers." The preferred conformation will be the one that minimizes steric hindrance between the two rings. Computational modeling, in conjunction with experimental data from techniques like NOESY NMR, can help determine the most stable conformation in solution. nih.gov The presence of the amine group on the pyrazole ring and the oxygen atom in the oxetane ring introduces polarity and the potential for intramolecular hydrogen bonding, which could further stabilize certain conformations.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecules of pharmaceutical interest. DFT calculations can be employed to determine the optimized geometry of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine and to predict a variety of its electronic properties. While specific DFT studies on this exact molecule are not prevalent in the literature, the methodology has been successfully applied to a wide range of pyrazole (B372694) derivatives, providing a robust framework for its analysis. nih.gov

A detailed analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule and the nature of its chemical bonds. The pyrazole ring is an aromatic heterocycle characterized by delocalized π-electrons across its five-membered ring. smolecule.com The presence of two nitrogen atoms within the ring, along with the amino group substituent at the 3-position and the oxetanyl group at the 1-position, introduces a complex interplay of electronic effects.

Molecular Electrostatic Potential (MESP) maps are invaluable for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. For this compound, an MESP map would highlight regions of negative potential (electron-rich) and positive potential (electron-poor).

It is anticipated that the nitrogen atoms of the pyrazole ring and the amino group would exhibit negative electrostatic potential, indicating their role as hydrogen bond acceptors. The oxygen atom of the oxetane (B1205548) ring would also represent a region of negative potential. Conversely, the hydrogen atoms of the amino group and potentially the C-H bonds adjacent to the electronegative atoms would show positive electrostatic potential, making them likely hydrogen bond donors. This information is critical for understanding how the molecule might interact with biological targets such as proteins.

| Functional Group | Predicted Electrostatic Potential | Potential Role in Interactions |

| Pyrazole Ring Nitrogens | Negative | Hydrogen Bond Acceptor |

| Amino Group Nitrogen | Negative | Hydrogen Bond Acceptor |

| Amino Group Hydrogens | Positive | Hydrogen Bond Donor |

| Oxetane Oxygen | Negative | Hydrogen Bond Acceptor |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, reflecting the nucleophilic character of these moieties. The LUMO, on the other hand, would likely be distributed over the pyrazole ring system. An FMO analysis would provide a quantitative measure of the HOMO-LUMO gap and identify the specific atoms that contribute most to these frontier orbitals, thereby predicting the most probable sites for electrophilic and nucleophilic attack. youtube.comimperial.ac.uk

| Orbital | Description | Predicted Location of Highest Density |

| HOMO | Highest Occupied Molecular Orbital | Pyrazole ring, Amino group |

| LUMO | Lowest Unoccupied Molecular Orbital | Pyrazole ring |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be instrumental in understanding the synthesis of this compound by mapping out the potential reaction pathways and identifying the associated transition states. acs.org Such studies provide valuable information on the feasibility and selectivity of a synthetic route.

The synthesis of substituted pyrazoles often involves the reaction of a hydrazine (B178648) equivalent with a 1,3-dicarbonyl compound or a functionalized alkene. bohrium.comnih.gov For this compound, a plausible synthetic route could involve the reaction of oxetan-3-ylhydrazine (B3232161) with a suitable three-carbon precursor containing a nitrile or an amino group. mdpi.com

In many organic reactions, the formation of multiple products is possible. Computational chemistry provides a means to predict the selectivity of a reaction by comparing the activation barriers leading to the different possible products. For the synthesis of this compound, regioselectivity can be a key issue, particularly in the formation of the pyrazole ring.

For instance, the reaction of an unsymmetrical precursor could potentially lead to two different regioisomeric pyrazoles. By modeling the transition states for the formation of both isomers, it is possible to predict which product will be favored kinetically. The isomer formed via the lower energy transition state is expected to be the major product. mdpi.com This predictive capability is highly valuable for optimizing reaction conditions to achieve the desired product with high selectivity.

Advanced Topological Analysis of Electron Density (e.g., Atoms in Molecules (AIM))

The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the bonds between them. uni-rostock.de This analysis centers on the topological features of the electron density, ρ(r), specifically its critical points where the gradient of the density is zero. uni-rostock.de These points are classified by their rank and signature, allowing for the identification of nuclear attractors (nuclei), bond critical points (BCPs), ring critical points, and cage critical points. uni-rostock.de

The presence of a bond critical point and a corresponding bond path between two nuclei is a necessary condition for the existence of a chemical bond. The properties of the electron density at the BCP, such as its magnitude (ρ(r_bcp)), the Laplacian of the electron density (∇²ρ(r_bcp)), and the total energy density (H(r_bcp)), provide quantitative insights into the nature and strength of the chemical bond.

For this compound, an AIM analysis would be expected to characterize the covalent bonds within the oxetane and pyrazole rings, as well as the bond connecting these two moieties and the amine group attached to the pyrazole ring. The analysis would quantify the nature of these bonds, distinguishing between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. However, without specific published research, no data table can be generated for the topological properties of the bond critical points in this molecule.

Intrinsic Bond Strength Index (IBSI) and Natural Bond Orbital (NBO) Analysis

Intrinsic Bond Strength Index (IBSI) is a computational tool used to quantify the strength of a chemical bond, providing a measure that is less sensitive to the choice of the theoretical method than other bond order parameters.

Natural Bond Orbital (NBO) analysis offers a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. This method provides detailed information about charge distribution, hybridization, and stabilizing donor-acceptor interactions within a molecule. wisc.edu

Key aspects of an NBO analysis include:

Natural Population Analysis (NPA): This provides a more robust method for assigning atomic charges than other methods like Mulliken population analysis.

Hybridization: NBO analysis determines the hybridization of atomic orbitals contributing to each bond.

Donor-Acceptor Interactions: It quantifies the stabilizing energy associated with the delocalization of electron density from an occupied Lewis-type NBO (donor) to an unoccupied non-Lewis NBO (acceptor). These interactions, often represented as E(2) stabilization energies, are crucial for understanding hyperconjugation and resonance effects. wisc.edu

For this compound, an NBO analysis would elucidate the electronic structure in detail. It would reveal the hybridization of the atoms in the oxetane (sp³) and pyrazole (sp²) rings. Furthermore, it would quantify the delocalization of the nitrogen lone pairs in the pyrazole ring and the amine group, and any hyperconjugative interactions between the oxetane ring and the pyrazole system. The analysis would also provide calculated natural charges on each atom, offering insight into the molecule's reactivity and intermolecular interactions.

Despite the potential insights these methods could offer into the electronic structure and bonding of this compound, the absence of published studies means that no specific data on IBSI values or NBO parameters can be presented.

Structure Activity Relationship Sar and Ligand Design Principles in Vitro Context

Influence of the Oxetane (B1205548) Moiety on Molecular Properties Relevant to Biological Activity

The oxetane ring, a four-membered ether, is increasingly utilized in drug discovery as a bioisosteric replacement for other common functional groups and to impart favorable physicochemical properties. acs.orgresearchgate.net Its influence on the parent molecule, 1-(Oxetan-3-yl)-1h-pyrazol-3-amine, is multifaceted.

The introduction of the oxetane moiety imparts a distinct three-dimensional (3D) character to the otherwise planar pyrazole (B372694) ring. nih.gov This increased non-planarity can be crucial for fitting into the complex 3D architecture of protein binding pockets, potentially leading to improved target selectivity and superior pharmacokinetic profiles compared to flatter molecules. nih.gov The oxetane ring itself is compact, occupying a molecular volume similar to that of a gem-dimethyl group, but with significantly different electronic properties. acs.orgbeilstein-journals.org This allows for the introduction of steric bulk to probe or occupy specific sub-pockets of a target protein without a substantial increase in molecular weight or lipophilicity. acs.orgnih.gov

| Property | Influence of Oxetane Moiety | Reference |

|---|---|---|

| Molecular Shape | Introduces significant three-dimensionality (sp³-rich character) to the molecule. | nih.gov |

| Molecular Volume | Occupies a volume comparable to a gem-dimethyl group, allowing for steric presence without high lipophilicity. | acs.org |

The oxygen atom within the oxetane ring is a potent hydrogen bond acceptor. Due to the inherent ring strain, the C–O–C bond angle is compressed (around 90.2°), which effectively exposes the oxygen's lone pair of electrons. acs.orgbeilstein-journals.org This makes the oxetanyl oxygen an excellent hydrogen bond acceptor, often stronger than the oxygen in other cyclic ethers like tetrahydrofuran (B95107) (THF) or even many carbonyl groups (e.g., ketones, esters). acs.orgbeilstein-journals.orgmdpi.com In the context of this compound, this feature provides an additional, directional hydrogen bonding interaction point that can engage with hydrogen bond donor residues (e.g., serine, threonine, or backbone N-H) in a protein's active site, thereby enhancing binding affinity and specificity. mdpi.comnih.gov

| Physicochemical Parameter | Effect of Oxetane Introduction | Reference |

|---|---|---|

| Lipophilicity (LogP/LogD) | Generally decreases, serving as a polar surrogate for less polar groups. | acs.orgacs.org |

| Polarity | Increases the overall polarity of the molecule. | acs.orgnih.gov |

| Aqueous Solubility | Often improves due to increased polarity and reduced lipophilicity. | nih.govenamine.net |

The four-membered oxetane ring is strained and possesses a puckered, though nearly planar, conformation. mdpi.comnih.gov This inherent rigidity can act as a "conformational lock," restricting the rotational freedom of the substituent attached to it. acs.orgnih.gov By fixing the orientation of the pyrazol-3-amine moiety relative to the oxetane, the entropic penalty upon binding to a target is reduced, which can favorably contribute to the binding energy. This conformational constraint helps to present the key pharmacophoric elements of the pyrazole ring in a more defined spatial arrangement for optimal molecular recognition. researchgate.net

Role of the Pyrazol-3-amine Moiety in Molecular Recognition

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently found in the core of kinase inhibitors and other targeted therapeutics. nih.govresearchgate.net Its utility stems from its specific electronic and structural properties that facilitate key interactions within protein binding sites.

The pyrazol-3-amine moiety in this compound offers several critical features for molecular recognition. researchgate.net The pyrazole ring itself is an aromatic heterocycle capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. hilarispublisher.com

Furthermore, the arrangement of nitrogen atoms and the exocyclic amine group provides a rich array of hydrogen bonding opportunities:

Hydrogen Bond Donors: The amine group (-NH2) at the 3-position and the N-H of the pyrazole ring (if protonated or in a specific tautomeric form) can act as hydrogen bond donors.

Hydrogen Bond Acceptors: The sp²-hybridized nitrogen atom in the pyrazole ring is a strong hydrogen bond acceptor. hilarispublisher.com

This pattern of hydrogen bond donors and acceptors is crucial for anchoring the molecule in many enzyme active sites, particularly the hinge region of kinases, which is a common binding motif for pyrazole-based inhibitors. mdpi.comnih.gov The combination of these directed hydrogen bonds and broader aromatic interactions makes the pyrazol-3-amine group a potent pharmacophore for establishing high-affinity binding. hilarispublisher.com

Influence of the Amine Group on Ligand-Target Interactions

The 3-amino group on the pyrazole ring of this compound is predicted to be a critical determinant for its interaction with biological targets, particularly protein kinases. In many kinase inhibitors built on pyrazole or similar heterocyclic scaffolds, an appropriately positioned amine group acts as a key hydrogen bond donor, anchoring the ligand to the hinge region of the kinase's ATP-binding pocket. For instance, in potent N-(1H-Pyrazol-3-yl)pyridin-2-amine inhibitors of Dual Leucine Zipper Kinase (DLK), the amine linker is integral to the binding mode. rcsb.org Similarly, the design of selective inhibitors for kinases like Bruton's tyrosine kinase (BTK) has shown that amine functionalities are crucial for establishing favorable hydrogen bonds with the kinase hinge region. nih.gov Therefore, it is highly probable that the 3-amine of this compound serves a similar function, forming one or more hydrogen bonds with backbone carbonyls or other hydrogen bond acceptors within a target's active site. The specific geometry and electronic environment of this amine group would be pivotal in defining the compound's potency and selectivity.

Strategic Bioisosteric Replacements and Their Impact on In Vitro Activity

Bioisosteric replacement is a cornerstone of modern medicinal chemistry, employed to fine-tune a lead compound's potency, selectivity, and pharmacokinetic profile. For this compound, both the pyrazole amine and the oxetane ring are amenable to such modifications.

Pyrazole Amine Bioisosteres (e.g., Triazoles, Oxadiazoles)

The amine group on the pyrazole ring can be considered a bioisostere of an amide linker, a common pharmacophore. However, amides can be susceptible to hydrolysis and may have suboptimal physicochemical properties. Five-membered heterocycles, such as triazoles and oxadiazoles, are well-established amide bioisosteres that can replicate the key hydrogen bonding interactions while potentially improving metabolic stability and potency. nih.gov

In a study on pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors, replacing a key acetamide (B32628) group with a 1,2,4-triazole (B32235) resulted in a four-fold improvement in inhibitory activity against the target kinase, CSNK2A2. nih.gov This enhancement suggests that the triazole ring provided a better geometric arrangement of hydrogen bond acceptors to interact with the target. Conversely, other heterocycles like oxadiazoles, thiazoles, and tetrazoles were found to be only weakly active in the same study, indicating that the choice of bioisostere is highly context-dependent. nih.gov In a separate program, replacing an amide with a 1,3,4-oxadiazole (B1194373) led to improved potency for GPR88 agonists.

The following table illustrates the potential impact of replacing a pyrazole amine or a related amide with various bioisosteres, based on findings from analogous compound series.

| Original Group | Bioisosteric Replacement | Observed Impact on In Vitro Activity (in analogous series) | Reference |

| Acetamide | 1,2,4-Triazole | 4-fold improvement in potency (CSNK2A2) | nih.gov |

| Acetamide | 1,3,4-Oxadiazole | Weak activity | nih.gov |

| Acetamide | Thiazole | Weak activity | nih.gov |

| Amide | 1,3,4-Oxadiazole | Improved potency (GPR88) |

Applying this strategy to this compound, replacing the 3-amine with a 1,2,4-triazole could potentially enhance its binding affinity, assuming the target's active site can accommodate the steric and electronic differences.

Oxetane Ring Bioisosteres

The oxetane moiety in this compound is a modern design element in medicinal chemistry. Oxetanes are often used as bioisosteric replacements for less desirable groups like gem-dimethyl or carbonyl functions. nih.govresearchgate.net They can improve aqueous solubility, reduce lipophilicity, and alter metabolic stability, often favorably. nih.govacs.org

The impact of the oxetane ring is highly dependent on the specific molecular context. For instance, in the development of γ-secretase inhibitors, replacing a tetrahydrofuran with an oxetane improved metabolic stability, likely due to a reduction in lipophilicity. acs.org In another case, replacing a methyl group with an oxetane enhanced inhibitory potency and conferred metabolic stability. nih.gov However, the reverse can also be true; a study on H3R inverse agonists found an oxetane-containing derivative to be less metabolically stable than its cyclobutyl analog. acs.org

Potential bioisosteric replacements for the oxetane ring in this compound could include other small, cyclic ethers or cycloalkanes, such as:

Azetidine: Introduces a basic nitrogen, which could form additional interactions but may also increase pKa and impact clearance.

Tetrahydrofuran (THF): A larger, more flexible five-membered ring.

Cyclobutane: Removes the polar oxygen atom, increasing lipophilicity and potentially altering the metabolic profile.

The choice of replacement would be guided by the specific therapeutic objective, whether it is to enhance potency, improve metabolic stability, or modulate physicochemical properties.

In Vitro Metabolic Stability and Drug-Metabolizing Enzyme Interactions (e.g., CYP Inhibition)

The inclusion of an oxetane ring is a modern strategy to enhance a compound's metabolic profile. Oxetanes can improve metabolic stability by blocking metabolically liable sites or by lowering the pKa of nearby amines, which can reduce interactions with cytochrome P450 (CYP) enzymes. nih.govacs.org

Studies on various oxetane-containing compounds have shown that they are often stable in in vitro human and mouse liver microsomal assays and exhibit low potential for CYP inhibition. nih.gov For example, the mTOR inhibitor GDC-0349, which contains an oxetane substituent, was found to be devoid of CYP inhibition and had favorable plasma clearance. nih.govacs.org The introduction of the oxetane lowered the basicity of an adjacent amine, which in turn reduced off-target effects like hERG inhibition. nih.govacs.org

However, oxetanes are not metabolically inert. Oxidative ring scission to form diol metabolites has been observed as a metabolic pathway for some oxetane-containing drugs. researchgate.net The stability of the oxetane ring is influenced by its surrounding structural features.

The table below summarizes the reported metabolic properties of several oxetane-containing compounds, illustrating the generally positive but variable impact of this moiety.

| Compound | Key Finding | CYP Inhibition | Metabolic Stability | Reference |

| Compound 40 (MNK Inhibitor) | Replacement of methyl with oxetane | No CYP inhibition shown | Stable in human and mouse liver microsomes | nih.gov |

| GDC-0349 (mTOR Inhibitor) | Introduction of oxetane on nitrogen | Devoid of CYP inhibition | Favorable free plasma clearance | nih.govacs.org |

| Compound 48 (γ-secretase inhibitor) | Replacement of THP with oxetane | Not specified | Improved stability in human liver microsomes | acs.org |

| EPZ015666 (PRMT5 Inhibitor) | Contains oxetane ring | Metabolized by CYP2D and CYP3A | Undergoes oxidative oxetane ring scission | researchgate.net |

| H3R Inverse Agonist (1) | Contains oxetane ring | Not specified | Less stable in rat liver microsomes than cyclobutyl analog (2) | acs.org |

For this compound, the oxetane ring is anticipated to confer a degree of metabolic stability and potentially minimize CYP interactions. Nevertheless, in vitro assays using liver microsomes or hepatocytes would be essential to confirm its metabolic fate and to identify any potential metabolites arising from oxetane ring-opening or other biotransformations.

In Vitro Biological Target Exploration and Mechanistic Studies

Enzyme Inhibition Profiles and Potency (In Vitro)

The aminopyrazole moiety substituted with an oxetane (B1205548) ring is a recurring motif in the design of various enzyme inhibitors.

The 1-(oxetan-3-yl)-1H-pyrazol-3-amine scaffold is integral to the development of inhibitors for the Dual Leucine Zipper Kinase (DLK, MAP3K12) and Leucine-Rich Repeat Kinase 2 (LRRK2). These kinases are implicated in neurodegenerative diseases, making them important therapeutic targets.

Derivatives incorporating the this compound core have been synthesized and evaluated for their inhibitory activity against DLK and LRRK2. For instance, pyrazolopyrimidine compounds that feature this specific oxetanyl pyrazole (B372694) amine structure have been disclosed as potent kinase inhibitors. In these larger molecules, the pyrazole portion often serves as a hinge-binding motif, while the oxetane group can improve properties like solubility and metabolic stability.

One patent describes a series of compounds where the this compound is a key intermediate for creating molecules that inhibit LRRK2. Another patent highlights its use in synthesizing compounds for inhibiting both wild-type and mutant forms of LRRK2, which are associated with Parkinson's disease.

Table 1: Representative Kinase Inhibition Data for Compounds Containing the this compound Scaffold

Antimicrobial and Antifungal Activity Investigations (In Vitro)

There are no publicly available in vitro studies reporting the antimicrobial or antifungal activity of This compound .

For context, various other pyrazole derivatives have been investigated for their antimicrobial and antifungal properties. For instance, certain pyrazole-1-carbothiohydrazide derivatives have demonstrated notable antibacterial and antifungal activities, with some compounds showing minimum inhibitory concentration (MIC) values superior to standard drugs like chloramphenicol (B1208) and clotrimazole (B1669251) against tested strains. nih.gov Similarly, some pyrazole-clubbed imino phenyl derivatives have shown significant activity against bacterial strains like S. aureus, E. coli, and P. aeruginosa, as well as antifungal activity against C. albicans and A. niger. ajpp.in Furthermore, novel pyrazole-thiophene carboxamides have been synthesized and shown to possess good antifungal activity against several plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. sioc-journal.cn

Additionally, oxetane-containing compounds have also been a focus of antimicrobial research. A series of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing some efficacy against various bacterial and fungal strains. acs.org

It is crucial to reiterate that these findings relate to different, albeit structurally related, compounds. The specific antimicrobial and antifungal profile of This compound remains undetermined.

Antiviral Activity Assessment (In Vitro)

No in vitro antiviral activity assessments for This compound have been reported in the scientific literature.

The broader class of pyrazole derivatives has shown promise in antiviral research. For example, certain pyrazole derivatives have been synthesized and evaluated for their antiviral efficacy against the Newcastle disease virus (NDV), with some demonstrating significant protection. nih.gov Other studies have highlighted the potential of pyrazole-based scaffolds as antiviral agents against various pathogens. nih.gov The oxetane ring is also a component of some biologically active molecules with antiviral applications. nih.gov However, without specific studies, the antiviral potential of This compound is unknown.

Cellular Target Engagement and Pathway Modulation Studies (In Vitro)

There is no published research on the in vitro cellular target engagement or pathway modulation of This compound .

In the wider context of related molecules, pyrazole-containing compounds have been developed as inhibitors of various kinases, which are key players in cellular signaling pathways. For instance, N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amide/urea analogues have been synthesized and shown to be potent inhibitors of BRAF V600E and CRAF kinases, which are involved in the MAPK signaling pathway implicated in cancer. bohrium.com Furthermore, pyrazole derivatives have been investigated as inhibitors of Janus kinases (JAKs), which are critical for cytokine signaling pathways. google.com

The oxetane moiety is often incorporated into drug candidates to improve physicochemical and pharmacokinetic properties, which can, in turn, affect target engagement. nih.govacs.org For example, an oxetane-containing compound was developed as a brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK), a target in neurodegenerative diseases. researchgate.net

Elucidation of In Vitro Mechanisms of Action

Consistent with the lack of data in the preceding sections, there are no in vitro studies that elucidate the mechanism of action of This compound .

Mechanistic studies for related compounds have been conducted. For example, the mechanism of action for some pyrazole-based antifungal agents is proposed to be the inhibition of succinate (B1194679) dehydrogenase, a key enzyme in the fungal respiratory chain. sioc-journal.cn For pyrazole-based kinase inhibitors, the mechanism involves binding to the ATP-binding site of the target kinase, thereby blocking its activity and downstream signaling. bohrium.com For some pyrazole derivatives, the mechanism of action is related to their ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes. acs.org

The presence of the oxetane ring can influence the mechanism of action by altering the conformation and binding mode of the molecule to its target. acs.org Without experimental data, any proposed mechanism of action for This compound would be purely speculative.

Future Research Directions and Advanced Applications

Exploration of Novel and Efficient Synthetic Routes

While the synthesis of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine is achievable, the development of more efficient, scalable, and versatile synthetic methodologies is crucial for facilitating its broader application and the generation of diverse analog libraries. Current research into related heterocyclic compounds highlights several promising strategies that could be adapted and optimized.

Future synthetic exploration could focus on:

Advanced Coupling Strategies: Building upon established methods like the Suzuki-Miyaura cross-coupling used for diversifying brominated pyrazole-azetidine hybrids, research could explore other modern cross-coupling reactions to attach the oxetane (B1205548) moiety or functionalize the pyrazole (B372694) core with greater efficiency and under milder conditions. mdpi.com

One-Pot Procedures: The development of one-pot or tandem reactions that combine multiple synthetic steps would significantly streamline the synthesis, reduce waste, and potentially lower costs. For instance, a one-pot Williamson etherification protocol has been reported for synthesizing oxetanes from diols, a strategy that could be explored for constructing the oxetane ring prior to its attachment to the pyrazole. acs.org

Flow Chemistry: The use of continuous flow chemistry could offer advantages in terms of safety, scalability, and reaction control, particularly for energetic or sensitive reaction steps that may be involved in the synthesis of heterocyclic compounds.

Novel Building Blocks: The synthesis and use of novel, pre-functionalized oxetane and pyrazole building blocks could provide more direct and modular routes to the target compound and its derivatives. For example, the Horner-Wadsworth-Emmons reaction has been effectively used to create precursors like methyl 2-(oxetan-3-ylidene)acetate, which can then undergo reactions such as aza-Michael addition with various NH-heterocycles to form the desired carbon-nitrogen bond. mdpi.combohrium.com

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Description | Potential Advantage for this compound | Reference |

| Horner-Wadsworth-Emmons/Aza-Michael Addition | Two-step sequence involving olefination of oxetan-3-one followed by conjugate addition of 3-aminopyrazole (B16455). | Modular approach allowing for variation in both the pyrazole and oxetane components. mdpi.combohrium.com | mdpi.combohrium.com |

| Suzuki-Miyaura Cross-Coupling | Coupling of a boronic acid/ester derivative of one heterocycle with a halide derivative of the other. | High functional group tolerance and well-established reliability for C-N and C-C bond formation. mdpi.com | mdpi.com |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine (3-aminopyrazole) with an organohalide (3-halooxetane). | A direct and powerful method for forming the key C-N bond between the two heterocyclic rings. | N/A |

| Williamson Ether Synthesis (for oxetane) | Intramolecular cyclization of a diol to form the oxetane ring. | Useful for the synthesis of the oxetane building block itself from acyclic precursors. acs.org | acs.org |

Integration of Advanced Computational Design in Compound Optimization

To accelerate the development of derivatives of this compound with enhanced potency and selectivity, the integration of advanced computational methods is indispensable. Structure-based drug design (SBDD) and ligand-based approaches can guide the rational optimization of this scaffold.

Key computational strategies include:

Scaffold Hopping and Bioisosteric Replacement: As demonstrated in the discovery of Dual Leucine Zipper Kinase (DLK) inhibitors, shape-based scaffold hopping can be used to replace the core structure with novel chemotypes that possess improved physicochemical properties while maintaining the key pharmacophoric features. researchgate.net For this compound, computational tools could identify alternative central scaffolds to the pyrazole ring that might offer better synthetic accessibility or intellectual property positioning.

Molecular Docking and Dynamics Simulations: Once a biological target is identified, molecular docking can predict the binding mode of this compound and its analogs within the target's active site. bohrium.com Subsequent molecular dynamics (MD) simulations can assess the stability of the predicted binding pose and provide insights into the dynamic interactions between the ligand and the protein, guiding further optimization. acs.org

Fragment-Based Drug Discovery (FBDD): The oxetane and pyrazole moieties can be considered as individual fragments. Computational analysis of how these fragments bind to various protein targets can inform the design of novel, larger compounds by growing or linking these fragments. whiterose.ac.uk The oxetane moiety, in particular, is valued in FBDD for its ability to introduce three-dimensionality and improve properties like solubility. nih.gov

Identification and Validation of New In Vitro Biological Targets

The structural motifs present in this compound are featured in numerous biologically active compounds, particularly kinase inhibitors, suggesting a high potential for this molecule to exhibit valuable pharmacological activity.

Future research should focus on:

Broad Kinase Screening: The pyrazol-amine core is a well-known "kinase hinge-binder" motif. Therefore, a primary avenue of investigation should be the screening of this compound against a large panel of human kinases to identify potential targets. Related pyrazole-based compounds have shown activity against kinases such as BRAF, CRAF, and ALK5. bohrium.com

Targeting Neurodegenerative Diseases: Inhibitors of kinases like Dual Leucine Zipper Kinase (DLK, MAP3K12) have shown therapeutic promise in models of neurodegeneration. researchgate.net Given the brain-penetrant potential often associated with small, polar molecules containing oxetane, investigating this compound and its analogs as potential DLK inhibitors or inhibitors of other CNS-related kinases is a promising direction.

Exploring Other Enzyme Classes: Beyond kinases, the pyrazole heterocycle is a versatile scaffold that can be tailored to inhibit other enzyme families. For example, pyrazole derivatives have been investigated as inhibitors of dihydroorotate (B8406146) dehydrogenase in Plasmodium falciparum. bohrium.com Unbiased phenotypic screening followed by target deconvolution could reveal entirely new biological targets and therapeutic applications.

A table of potential target classes for this compound is provided below.

| Potential Target Class | Rationale | Examples of Related Inhibitors | Reference |

| Protein Kinases (e.g., RAF, DLK) | The N-(1H-pyrazol-3-yl)amine scaffold is a privileged structure for binding to the ATP pocket of many kinases. | N-(3-(3-alkyl-1H-pyrazol-5-yl)phenyl)-aryl amides (CRAF inhibitors), N-(1H-Pyrazol-3-yl)pyridin-2-amine (DLK inhibitors). | researchgate.netbohrium.com |

| Enzymes in Infectious Disease | Pyrazole scaffolds have been found to inhibit essential enzymes in pathogens. | Alkyl 1-aryl-1H-pyrazole-4-carboxylates (PfDHODH inhibitors). | bohrium.com |

| Epigenetic Targets | The versatile nature of the pyrazole core allows for functionalization to target various protein-protein interactions and enzyme active sites. | N/A | N/A |

Development of Chemical Probes for Biological System Investigations

A potent and selective inhibitor derived from the this compound scaffold could be an invaluable tool for chemical biology. Such a molecule, when developed into a chemical probe, can be used to interrogate the function of its biological target in complex biological systems.

The development of chemical probes would involve:

Affinity and Selectivity Optimization: The parent compound would first need to be optimized to achieve high affinity for its target (typically with an IC₅₀ in the low nanomolar range) and high selectivity over other related proteins, especially within the same family (e.g., kinase selectivity).

Development of a Negative Control: A structurally similar but biologically inactive analog should be synthesized. This "negative control" is crucial for validating that the observed biological effects are due to the inhibition of the intended target and not off-target effects.

Functionalization for Pull-down or Imaging: The optimized probe can be functionalized with a reactive group (for covalent labeling), a biotin (B1667282) tag (for affinity purification and pull-down experiments to identify binding partners), or a fluorophore (for visualizing the target's subcellular localization). The discovery of potent DLK inhibitors has spurred interest in developing such probes to better understand neuroprotective strategies. researchgate.net

By pursuing these advanced research directions, the scientific community can fully elucidate the therapeutic and biological potential of this compound, transforming a simple chemical entity into a powerful tool for medicine and research.

Q & A

Q. What synthetic routes are recommended for 1-(Oxetan-3-yl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, copper-catalyzed coupling of oxetane derivatives with pyrazole precursors under anhydrous conditions (e.g., using Cs₂CO₃ as a base in DMSO at 35°C for 48 hours) has been reported . Optimization can be achieved through Design of Experiments (DOE), where parameters like temperature, solvent polarity, and catalyst loading are systematically varied. Statistical tools (e.g., response surface methodology) help identify optimal conditions while minimizing trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- ¹H/¹³C NMR : Key for confirming the oxetane and pyrazole moieties. For instance, the oxetane protons appear as distinct multiplets near δ 4.5–5.0 ppm, while pyrazole NH₂ signals resonate around δ 5.5–6.0 ppm (split due to hydrogen bonding) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 215) .

- X-ray crystallography : Resolves structural ambiguities (e.g., confirming the oxetane ring conformation and pyrazole substitution pattern) . Cross-validate solution-phase NMR with solid-state crystallographic data to account for solvent effects or dynamic behavior.

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the compound’s reactivity in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For example:

- Calculate the energy barrier for nucleophilic substitution at the oxetane ring to explain its stability under basic conditions .

- Simulate electron density maps to identify reactive sites (e.g., pyrazole NH₂ as a potential hydrogen-bond donor in catalysis) .

- Pair computational results with experimental kinetics (e.g., monitoring reaction progress via in-situ IR) to validate mechanistic hypotheses .

Q. What strategies resolve contradictions between crystallographic data and solution-phase NMR for structural elucidation?

Methodological Answer:

- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., oxetane ring puckering) that may differ in solid vs. solution states .

- Solvent interactions : Compare NMR in polar (DMSO-d₆) vs. non-polar (CDCl₃) solvents to assess hydrogen bonding’s impact on chemical shifts .

- Complementary techniques : Employ NOESY/ROESY to probe spatial proximities in solution, aligning with crystallographic distances .

Q. How to design experiments to investigate the compound’s role in multi-step reaction mechanisms?

Methodological Answer:

- Isotopic labeling : Introduce ¹⁵N at the pyrazole NH₂ to track participation in coordination chemistry (e.g., via ¹⁵N NMR or mass spectrometry) .

- Kinetic profiling : Use stopped-flow UV-Vis to monitor intermediate formation in real-time during catalytic cycles .

- Competition experiments : Compare reactivity with analogs (e.g., replacing oxetane with tetrahydrofuran) to isolate steric/electronic contributions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Reproducibility checks : Verify moisture sensitivity of reactants (e.g., oxetane derivatives hydrolyze readily; use Schlenk techniques) .

- Byproduct analysis : Employ LC-MS to identify side products (e.g., dimerization via NH₂ deprotonation) that reduce yield .

- Scale effects : Replicate small-scale reactions (e.g., 50 mg) at larger scales (5 g) to assess heat/mass transfer limitations .

Methodological Resources

- Reaction Design : ICReDD’s computational-experimental feedback loop for optimizing conditions .

- Structural Validation : Cross-reference crystallographic data (CCDC entries) with solution-phase studies .

- DOE Tools : JMP or Minitab for factorial design in reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.